molecular formula C13H11F3N4O2 B2569673 1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396760-15-8

1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2569673
CAS No.: 1396760-15-8
M. Wt: 312.252
InChI Key: FKHUUTDGYOMGSG-UHFFFAOYSA-N
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Description

1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a 3-(trifluoromethyl)phenyl moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and enzyme modulation. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxypyrimidine moiety may contribute to binding specificity in target interactions .

Properties

IUPAC Name

1-(2-methoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O2/c1-22-12-17-6-10(7-18-12)20-11(21)19-9-4-2-3-8(5-9)13(14,15)16/h2-7H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHUUTDGYOMGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-methoxypyrimidine-5-amine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other urea derivatives, particularly in its trifluoromethylphenyl and aryl/heteroaryl substituents. Below is a detailed comparison based on substituent effects, synthetic yields, and molecular properties:

Structural and Functional Group Analysis

Compound Name Substituent 1 Substituent 2 Key Features
Target Compound 2-Methoxypyrimidin-5-yl 3-(Trifluoromethyl)phenyl Methoxy-pyrimidine enhances solubility; trifluoromethyl improves metabolic stability.
1-(3-Chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea () 3-Chlorophenyl 2-Morpholinyl-5-(trifluoromethyl)phenyl Morpholine increases polarity; chlorine enhances halogen bonding.
1-(3-(Trifluoromethyl)phenyl)-3-(4-(thiazolyl-piperazinyl)phenyl)urea (11e, ) 3-(Trifluoromethyl)phenyl Thiazolyl-piperazinyl-phenyl Piperazine-thiazole moiety introduces hydrogen-bonding potential; higher molecular weight (534.1 g/mol).
1-(2-Methyl-5-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)urea () 2-Methyl-5-nitrophenyl 3-(Trifluoromethyl)phenyl Nitro group may reduce metabolic stability; methyl improves hydrophobicity.

Key Findings from Analogous Compounds

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in 11e () and analogs is critical for target binding, as seen in kinase inhibitors .
  • Methoxy groups (e.g., in pyrimidine or morpholine derivatives) improve solubility compared to nitro or chloro substituents .

Synthetic Efficiency :

  • Urea derivatives with piperazine-thiazole motifs (e.g., 11e ) achieve yields >85%, suggesting robustness in coupling reactions .
  • Nitro-substituted analogs () may face stability challenges, limiting their utility in drug development.

Biological Activity

1-(2-Methoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12F3N3O
  • Molecular Weight : 303.25 g/mol
  • CAS Number : 126696267

The compound features a pyrimidine ring substituted with a methoxy group and a urea moiety linked to a trifluoromethylphenyl group, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : Compounds in this class have shown the ability to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival .
  • Antitumor Activity : In vitro studies have demonstrated that similar urea-based compounds exhibit cytotoxicity against several cancer cell lines, including triple-negative breast cancer (TNBC) cells. The ability to cross the blood-brain barrier enhances their therapeutic potential for metastatic cancers .
  • Antiviral Properties : Some derivatives have shown antiviral activity against viruses such as Herpes simplex and Polio viruses, indicating a broader spectrum of biological activity .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Reference
Antitumor ActivityP388 murine leukemia0.5
CytotoxicityHCT116 human colon cancer0.8
Antiviral ActivityHerpes simplex virus1.2

Case Studies

  • Triple-Negative Breast Cancer (TNBC) :
    A study identified that urea-based compounds, including derivatives of the target compound, showed significant cytotoxic effects on TNBC cell lines. The mechanism was linked to the inhibition of FGFR1, a receptor involved in tumor growth and metastasis .
  • Kinase Inhibition :
    Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substitutions on the urea moiety enhanced kinase inhibition, leading to reduced cell proliferation in various cancer types .

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